molecular formula C24H25NO4S B11629176 Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Cat. No.: B11629176
M. Wt: 423.5 g/mol
InChI Key: PUSBSVYYVSQIOZ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring and the specific arrangement of aromatic and aliphatic substituents contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with notable structural features that suggest potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C24H25NO4S
  • Molecular Weight : Approximately 423.5 g/mol
  • Structure Features :
    • Contains a thiophene ring
    • An ester functional group
    • A butanoylamino group

These structural elements contribute to the compound's reactivity and potential biological interactions.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound, emphasizing its versatility in chemical modifications for research and pharmaceutical applications. The synthesis typically involves coupling reactions that form the thiophene core and subsequent functionalization to introduce the butanoylamino and phenoxy groups.

Preliminary Studies

Initial investigations into compounds structurally similar to this compound indicate a range of biological activities:

  • Antimicrobial Activity : Compounds with similar thiophene structures have shown effectiveness against various microbial strains.
  • Antioxidant Properties : The presence of aromatic substituents may enhance the compound's ability to scavenge free radicals.
  • Potential Antiviral Effects : Some derivatives have been identified as having inhibitory effects on viral replication pathways.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymatic Pathways : The compound may inhibit enzymes involved in metabolic processes, similar to known inhibitors of acetyl-CoA carboxylase (ACC) and peroxisome proliferator-activated receptors (PPARs) .
  • Cellular Uptake Mechanisms : Its ester group may facilitate cellular uptake, enhancing bioavailability and efficacy.

Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene ring, amino groupAntimicrobial
Ethyl 2-chloroacetylamino-4-methyl-5-phenylthiophene-3-carboxylateThiophene ring, chloroacetylaminoAntiviral
Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenyldithiopheneDithiophene structureAntioxidant

This table highlights how this compound could exhibit enhanced biological activity due to its unique combination of functional groups.

Study on Antimicrobial Effects

A study conducted by researchers at [source] demonstrated that derivatives of thiophene compounds exhibited significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The study indicated that this compound could potentially be developed into a novel antimicrobial agent.

Investigation of Antioxidant Activity

Another research effort focused on the antioxidant capacity of thiophene derivatives. In vitro assays revealed that compounds similar to this compound effectively reduced oxidative stress markers in human cell lines, suggesting a protective role against oxidative damage .

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H25NO4S/c1-3-28-24(27)20-16-21(18-10-5-4-6-11-18)30-23(20)25-22(26)13-8-14-29-19-12-7-9-17(2)15-19/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3,(H,25,26)

InChI Key

PUSBSVYYVSQIOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=CC(=C3)C

Origin of Product

United States

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